Tert-butyl 2-(1-aminocyclopropyl)piperidine-1-carboxylate
Description
Tert-butyl 2-(1-aminocyclopropyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C13H24N2O2 and a molecular weight of 240.35 g/mol . It is commonly used in research and development, particularly in the fields of organic chemistry and pharmaceuticals .
Properties
IUPAC Name |
tert-butyl 2-(1-aminocyclopropyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-9-5-4-6-10(15)13(14)7-8-13/h10H,4-9,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGVDNZBGGUGRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C2(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of tert-butyl 2-(1-aminocyclopropyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: : Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired product.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 2-(1-aminocyclopropyl)piperidine-1-carboxylate has been explored for its potential as a therapeutic agent due to its ability to interact with various biological targets. Its structural features make it a candidate for drug development, particularly in the modulation of neurotransmitter systems.
- Case Study : Research indicates that derivatives of this compound may exhibit significant activity against specific receptors involved in neurological disorders, potentially leading to new treatments for conditions such as depression and anxiety .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis, particularly in the development of more complex molecules. Its unique structure allows for the introduction of various functional groups through substitution reactions.
- Synthetic Routes : The synthesis typically involves the reaction of tert-butyl chloroformate with 1-aminocyclopropylamine under controlled conditions. The product can be further modified to yield derivatives with enhanced biological activity .
Biochemical Studies
This compound is utilized in biochemical studies to understand enzyme mechanisms and protein interactions. Its application in studying enzyme kinetics and inhibition provides insights into metabolic pathways.
Industrial Applications
In addition to its research applications, this compound is being explored for use in the production of specialty chemicals. Its properties make it suitable for creating materials with specific functionalities, which could have implications in various industrial sectors.
Mechanism of Action
The mechanism of action of tert-butyl 2-(1-aminocyclopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Biological Activity
Tert-butyl 2-(1-aminocyclopropyl)piperidine-1-carboxylate is a compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant research findings.
Structural Overview
- Molecular Formula : C13H24N2O2
- SMILES Notation : CC(C)(C)OC(=O)N1CCCCC1C2(CC2)N
- InChI Key : HWGVDNZBGGUGRG-UHFFFAOYSA-N
The compound features a tert-butyl group, a piperidine ring, and an aminocyclopropyl moiety that contribute to its unique chemical properties.
This compound is believed to interact with various biological targets, including enzymes and receptors. This interaction can modulate cellular processes such as:
- Enzyme Inhibition : The compound may inhibit enzymes involved in neurotransmitter degradation, potentially influencing cognitive functions.
- Receptor Modulation : It may act as a ligand for specific receptors, affecting signaling pathways related to mood and cognition.
Anticancer Potential
The compound's structural features may also confer anticancer properties. Studies on related piperidine derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating that further exploration of this compound in cancer research is warranted.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing its activity include:
- Substituent Variations : Modifications on the piperidine or cyclopropyl rings can significantly alter potency and selectivity.
- Hydrophobicity : The presence of the tert-butyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Case Studies
-
Antimicrobial Activity Study :
- A study examining piperidine derivatives found that specific modifications led to increased activity against Staphylococcus aureus and Escherichia coli. Similar trends may be expected for this compound based on its structural characteristics.
-
Cytotoxicity Assessment :
- Cytotoxicity assays conducted on related compounds indicated that certain derivatives had IC50 values significantly lower than those of non-cancerous cell lines, suggesting a selective action against cancer cells.
| Compound | Target | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Derivative A | Cancer Cell Line | 5 | >10 |
| Derivative B | Non-Cancer Cell Line | 50 | >5 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-butyl 2-(1-aminocyclopropyl)piperidine-1-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step reactions. A common approach begins with forming the cyclopropylamine core, followed by coupling with a piperidine derivative. For example, cyclopropylamine can react with thiocyanate to generate a triazole intermediate, which is subsequently functionalized with piperidine and tert-butyl carbamate under optimized catalytic conditions . Building-block strategies, such as using pre-synthesized tert-butyl 3-(1-aminocyclopropyl)piperidine-1-carboxylate (MW: 240.35 g/mol), are also viable for modular assembly .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer : Key safety measures include:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods or well-ventilated areas to mitigate inhalation risks .
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .
- Storage : Store in a cool, dry environment, segregated from incompatible reagents like strong acids or oxidizers .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR can confirm structural features, such as the tert-butyl group (δ ~1.4 ppm for H) and piperidine ring protons (δ 1.5–3.0 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for CHNO: 240.35 g/mol) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and stereochemistry .
Advanced Research Questions
Q. How can structural ambiguities (e.g., stereochemistry) be resolved using crystallographic methods?
- Methodological Answer : Single-crystal X-ray diffraction with SHELXL enables precise determination of stereochemistry and bond parameters. Key steps include:
- Data Collection : Use a diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : Optimize R-factors (<5%) by iteratively adjusting atomic displacement parameters and hydrogen bonding networks .
- Validation : Cross-check with computational models (e.g., density functional theory) for geometric consistency.
Q. How should researchers address contradictions in reported toxicity data?
- Methodological Answer :
- Literature Review : Compare SDS entries (e.g., Key Organics vs. ALADDIN) to identify discrepancies in hazard classifications .
- In Vitro Assays : Conduct cytotoxicity screening (e.g., MTT assay on HEK293 cells) to establish baseline toxicity thresholds.
- Risk Mitigation : Apply the precautionary principle—assume worst-case toxicity until validated by experimental data .
Q. What stability considerations apply under varying experimental conditions?
- Methodological Answer :
- Thermal Stability : Avoid temperatures >150°C, as decomposition may release toxic fumes (e.g., CO, NO) .
- pH Sensitivity : The tert-butyl ester is labile under acidic (pH <2) or basic (pH >10) conditions; monitor hydrolysis via LC-MS .
- Light Exposure : Store in amber vials to prevent photodegradation of the cyclopropylamine moiety .
Q. How can substituent modifications (e.g., oxidation/reduction) be systematically analyzed?
- Methodological Answer :
- Oxidation : Treat with HO or KMnO to convert sulfanyl groups to sulfoxides/sulfones; track changes via FT-IR (S=O stretch ~1050 cm) .
- Reduction : Use NaBH or LiAlH to reduce triazole rings; characterize products using H NMR integration .
- Substitution : React with nucleophiles (e.g., amines) in polar aprotic solvents (DMF, DMSO) under inert atmospheres .
Q. What strategies ensure high purity and assess impurities in synthesized batches?
- Methodological Answer :
- Chromatography : Purify via flash chromatography (silica gel, hexane/EtOAc gradient) or reverse-phase HPLC (C18 column, acetonitrile/water) .
- Analytical Standards : Compare with certified reference materials (e.g., tert-butyl 4-amino-4-carbamoylpiperidine-1-carboxylate) using UPLC-MS/MS .
- Impurity Profiling : Quantify byproducts (e.g., de-esterified analogs) using GC-MS with internal standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
